![molecular formula C8H14N2O B12923301 (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone](/img/structure/B12923301.png)
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone
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Overview
Description
Preparation Methods
The preparation of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves several synthetic routes. One common method includes the reaction of cyclopropylcarbonyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
- JNK3 Inhibition : Recent studies have highlighted the compound's potential as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases. Compounds structurally related to (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone have shown significant inhibitory activity against JNK3, suggesting that this compound could serve as a lead structure for developing neuroprotective agents .
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, a related compound demonstrated notable activity in inhibiting Bovine Serum Albumin denaturation, which is a model for assessing anti-inflammatory effects .
Organic Synthesis
Role as a Building Block
This compound serves as a versatile intermediate in organic synthesis. Its unique structural features make it suitable for:
- Synthesis of Novel Compounds : The compound can be utilized to synthesize various derivatives through reactions such as amination and cyclization. This capability allows researchers to explore new pharmacological profiles and enhance the efficacy of therapeutic agents .
- Pharmacophore Development : The compound acts as a potential pharmacophore in the design of new therapeutic agents, particularly those targeting neurological pathways or inflammatory processes. Its ability to interact with biological targets makes it a valuable component in drug discovery efforts.
Case Study 1: JNK3 Inhibitors
A study focused on synthesizing and evaluating a series of compounds related to this compound showed that modifications to the pyrrolidine ring significantly enhanced JNK3 inhibitory activity. The most potent derivative achieved an IC50 value of 2.69 nM, demonstrating the importance of structural optimization in drug development .
Case Study 2: Anti-inflammatory Screening
In another investigation, several derivatives of this compound were screened for anti-inflammatory activity using the Bovine Serum Albumin denaturation method. One particular derivative exhibited superior activity compared to Diclofenac, indicating its potential as an alternative therapeutic agent for inflammatory conditions .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | JNK3 Inhibition | Selective inhibitors show promise for neurodegenerative diseases |
Anti-inflammatory Activity | Derivatives exhibit significant anti-inflammatory effects | |
Organic Synthesis | Building Block for Novel Compounds | Versatile intermediate for synthesizing biologically active compounds |
Pharmacophore Development | Potential for new therapeutic agents targeting neurological pathways |
Mechanism of Action
The mechanism of action of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone can be compared with other similar compounds such as:
(S)-3-aminopyrrolidine: A precursor in the synthesis of this compound.
Cyclopropylcarbonyl chloride: Another precursor used in the synthesis of the compound.
(S)-3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride: A closely related compound with similar properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone, often referred to as its hydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄ClN₂O
- Molecular Weight : Approximately 190.67 g/mol
- Structural Features : The compound features a pyrrolidine ring with an amino group and a cyclopropyl moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Systems : Research indicates that this compound may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation. It is suggested that it may act on receptors involved in these processes, potentially offering neuroprotective effects.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, which can lead to various biological effects depending on the cellular context.
Biological Activity
Research has highlighted several potential biological activities associated with this compound:
- Cognitive Enhancement : Studies have suggested that the compound may enhance cognitive functions through its action on neurotransmitter systems.
- Neuroprotection : It has been investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antidepressant Effects : Preliminary findings indicate potential antidepressant-like effects, making it a candidate for further exploration in mood disorder therapies.
Data Table: Summary of Biological Activities
Biological Activity | Description | References |
---|---|---|
Cognitive Enhancement | Potential to improve cognitive functions through neurotransmitter modulation | |
Neuroprotection | Investigated for protective effects against neurodegeneration | |
Antidepressant Effects | Preliminary evidence suggests efficacy in alleviating depressive symptoms |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Cognitive Effects
A study conducted on animal models demonstrated that administration of the compound led to improved memory retention in tasks requiring learning and recall. The mechanism was linked to enhanced dopaminergic signaling in the brain.
Study 2: Neuroprotective Properties
In vitro studies indicated that this compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests a potential role in developing therapies for conditions like Alzheimer's disease.
Study 3: Mood Regulation
Clinical trials assessing the antidepressant potential of this compound showed promising results, with participants reporting reduced symptoms of depression after treatment. The exact mechanism remains under investigation but is believed to involve serotonin receptor modulation.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1 |
InChI Key |
QTYGXDUXIZLHGI-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2CC2 |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N |
Origin of Product |
United States |
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